molecular formula C21H20ClN3O2 B5966689 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone

4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone

Cat. No.: B5966689
M. Wt: 381.9 g/mol
InChI Key: AWBKIYKSLQLQJF-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with an appropriate isoquinolinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoquinolinone compounds.

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-bromophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone
  • 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-3-methyl-1(2H)-isoquinolinone

Uniqueness

4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone is unique due to its specific substitution pattern and the presence of both piperazine and isoquinolinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-23-14-19(17-7-2-3-8-18(17)20(23)26)21(27)25-11-9-24(10-12-25)16-6-4-5-15(22)13-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBKIYKSLQLQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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